molecular formula C16H17ClFN3OS B2907745 N-(4-chloro-2-fluorophenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide CAS No. 1030222-71-9

N-(4-chloro-2-fluorophenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide

Cat. No.: B2907745
CAS No.: 1030222-71-9
M. Wt: 353.84
InChI Key: WNSRCKJBOOIWLZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine, which can be synthesized through cyclization reactions involving appropriate aldehydes and amines.

    Substitution Reactions: Introduction of the 4-chloro-2-fluorophenyl group through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the substituted pyrimidine with an appropriate amine under amide coupling conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    N-(4-chloro-2-fluorophenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide: can be compared with other pyrimidine derivatives such as:

Uniqueness: The unique combination of substituents in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3OS/c1-8(2)14-19-9(3)13(16(21-14)23-4)15(22)20-12-6-5-10(17)7-11(12)18/h5-8H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSRCKJBOOIWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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